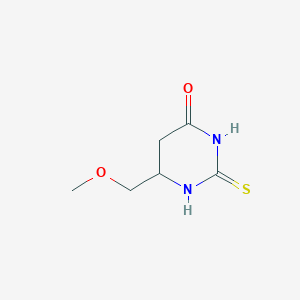
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is an organic compound characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carbaldehyde.
Formation of the Enal: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and solvent flow rates) can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid.
Reduction: 3-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(5-bromothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a bromine atom instead of chlorine.
(E)-3-(5-fluorothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(5-methylthiophen-2-yl)-2-methylprop-2-enal: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7ClOS |
|---|---|
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3/b6-4+ |
Clé InChI |
MCSWRTRQJKPWDP-GQCTYLIASA-N |
SMILES isomérique |
C/C(=C\C1=CC=C(S1)Cl)/C=O |
SMILES canonique |
CC(=CC1=CC=C(S1)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12354370.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-3H-pyridazin-6-one](/img/structure/B12354375.png)
![(3R)-1-[2-oxo-2-[4-(4-pyrimidin-2-ylphenyl)piperazin-1-yl]ethyl]-N-(3-pyridin-4-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)pyrrolidine-3-carboxamide](/img/structure/B12354387.png)
![2,4(1H,3H)-Pyrimidinedione,6-chloro-1-[(4-methoxyphenyl)methyl]-3-methyl-](/img/structure/B12354402.png)


![3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-2,3,4,4a,6,7,8,8a-octahydro-1H-1,6-naphthyridin-5-one](/img/structure/B12354424.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
